4-Bromo-1-cyclohexene

Catalog No.
S1916237
CAS No.
3540-84-9
M.F
C6H9B
M. Wt
161.04 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromo-1-cyclohexene

CAS Number

3540-84-9

Product Name

4-Bromo-1-cyclohexene

IUPAC Name

4-bromocyclohexene

Molecular Formula

C6H9B

Molecular Weight

161.04 g/mol

InChI

InChI=1S/C6H9Br/c7-6-4-2-1-3-5-6/h1-2,6H,3-5H2

InChI Key

IDYIRPALXVSDCK-UHFFFAOYSA-N

SMILES

C1CC(CC=C1)Br

Canonical SMILES

C1CC(CC=C1)Br
  • Organic Synthesis

    The presence of a bromine atom and a double bond makes 4-BC a versatile building block for organic synthesis. Bromine can be readily substituted for other functional groups through various reactions, allowing the creation of complex organic molecules. The double bond can participate in cycloaddition reactions or act as a reactive site for further functionalization PubChem, 4-Bromo-1-cyclohexene: .

  • Medicinal Chemistry

    Cyclic organic molecules with bromine substitution are often explored for their potential biological activity. 4-BC could be a starting material for the synthesis of novel drug candidates. Researchers can modify the structure to target specific receptors or enzymes and investigate its therapeutic effects ScienceDirect, The medicinal chemistry of bromine.

  • Material Science

    Organic molecules with conjugated double bond systems can exhibit interesting electronic and optical properties. 4-BC might be a candidate for the development of new functional materials. By incorporating it into polymers or other materials, researchers could explore applications in organic electronics, sensors, or optoelectronic devices American Chemical Society, Conjugated Polymers: Design, Synthesis, and Applications.

4-Bromo-1-cyclohexene is an organic compound characterized by its molecular formula C6H9BrC_6H_9Br and a molecular weight of 161.04 g/mol. The structure features a six-membered cyclohexene ring with a double bond between the first and second carbon atoms, and a bromine atom attached to the fourth carbon. This unique arrangement imparts significant reactivity due to both the unsaturation of the double bond and the electrophilic nature of the bromine atom, making it a versatile building block in organic synthesis .

4-Bromo-1-cyclohexene itself does not have a well-defined mechanism of action in biological systems. Its primary use lies in its role as a precursor for the synthesis of other molecules with specific biological activities.

  • Safety Concerns: Limited information exists on the specific hazards of 4-Bromo-1-cyclohexene. However, as a general guideline, halocarbons can be irritating to the skin, eyes, and respiratory system.
  • Hazards: It is likely flammable and should be handled with appropriate precautions.
  • Recommendations: Always consult a safety data sheet (SDS) before handling this compound. Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood when working with it.
, primarily due to its double bond and bromine substituent. Notable reactions include:

  • Electrophilic Addition: The compound can undergo electrophilic addition reactions with halogens. For instance, when reacted with bromine, it forms 1,2-dibromocyclohexane through a mechanism involving the formation of a bromonium ion .
  • Hydrogenation: The double bond can be saturated by hydrogen, converting 4-bromo-1-cyclohexene into cyclohexane.
  • Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles, allowing for further functionalization of the molecule.

While 4-bromo-1-cyclohexene itself does not exhibit well-defined biological activity, it serves as a precursor for synthesizing compounds with potential therapeutic effects. Its structure allows for modifications that can target specific biological receptors or enzymes, making it relevant in medicinal chemistry for developing novel drug candidates .

Several methods exist for synthesizing 4-bromo-1-cyclohexene:

  • Electrophilic Bromination of Cyclohexene: Cyclohexene can be treated with bromine in an inert solvent to yield 4-bromo-1-cyclohexene through selective bromination at the fourth carbon position.
  • Dehydrohalogenation: Starting from bromo derivatives of cyclohexane, dehydrohalogenation reactions can be performed to generate 4-bromo-1-cyclohexene.
  • Alkylation Reactions: Utilizing cyclohexene as a substrate, alkylation with appropriate brominated reagents can also lead to the formation of this compound .

4-Bromo-1-cyclohexene finds applications across various fields:

  • Organic Synthesis: It serves as an intermediate in synthesizing more complex organic molecules.
  • Material Science: Due to its unique electronic properties, it may be incorporated into polymers or materials for applications in organic electronics and sensors.
  • Pharmaceutical Development: Its role as a precursor allows researchers to explore new drug candidates targeting specific diseases .

Several compounds share structural similarities with 4-bromo-1-cyclohexene, each possessing unique properties:

Compound NameMolecular FormulaKey Features
BromocyclohexaneC6H11BrC_6H_{11}BrSaturated cycloalkane with no double bonds
1-BromocyclopenteneC5H9BrC_5H_9BrFive-membered ring; different ring size
3-BromocyclohexeneC6H11BrC_6H_{11}BrBromine at the third position; different reactivity
4-Bromo-2-methylcyclohexeneC7H11BrC_7H_{11}BrMethyl substitution alters physical properties

Uniqueness of 4-Bromo-1-Cyclohexene: The presence of a double bond combined with a bromine atom at the fourth position makes it particularly reactive compared to its saturated analogs. This reactivity allows for diverse synthetic pathways and applications not available to similar saturated compounds.

XLogP3

2.6

Dates

Modify: 2023-08-16

Explore Compound Types